molecular formula C6H10N2O B1394867 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile CAS No. 857637-01-5

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Cat. No.: B1394867
CAS No.: 857637-01-5
M. Wt: 126.16 g/mol
InChI Key: ZJKMVVGNSMLLAV-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile is a chemical building block of interest in medicinal and synthetic chemistry. Its molecular formula is C 6 H 10 N 2 O, and it has a molecular weight of 126.16 g/mol . The compound features a pyrrolidine ring with a hydroxyl group at the 3-position, making it a versatile chiral scaffold for constructing more complex molecules. The (3S)-stereoisomer of this compound, specifically [(3S)-3-Hydroxy-1-Pyrrolidinyl]Acetonitrile (CAS# 540787-77-7), is a known synthetic intermediate . Compounds containing the 3-hydroxypyrrolidine structure are frequently utilized in pharmaceutical research, for instance, as subunits in molecules designed to target specific receptors . This suggests that this compound serves as a valuable precursor in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMVVGNSMLLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293920
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857637-01-5
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857637-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile typically involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. The hydroxyl group can be introduced through subsequent oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Ring System Substituents Molecular Weight (g/mol) CAS No.
2-(3-Hydroxypyrrolidin-1-yl)acetonitrile C₆H₁₀N₂O Pyrrolidine 3-OH, acetonitrile at N1 Not provided Not provided
2-(3-Hydroxypiperidin-1-yl)acetonitrile C₇H₁₂N₂O Piperidine 3-OH, acetonitrile at N1 140.18 857636-97-6
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile C₁₀H₈N₄O Pyridine 3-Amino, 5-hydroxypropynyl, nitrile Not provided Not provided
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine C₁₁H₁₉N₃ Piperidine 2-Methylimidazole, ethyl linker Not provided See
Key Observations :

Ring Size and Flexibility :

  • The target compound’s pyrrolidine ring (5-membered) introduces more ring strain compared to piperidine (6-membered) in 2-(3-Hydroxypiperidin-1-yl)acetonitrile. This may influence conformational flexibility and binding affinity in biological systems .
  • Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain .

Substituent Effects: Hydroxyl vs. Amino Groups: The 3-hydroxyl group in the target compound may engage in hydrogen bonding, whereas amino-substituted analogs (e.g., 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile) could exhibit higher basicity and nucleophilicity . Acetonitrile vs.

Electronic Properties: Pyridine-based nitriles (e.g., 2-(3-Aminopyridin-2-yl)acetonitrile) exhibit aromatic π-systems, enabling conjugation effects absent in saturated pyrrolidine or piperidine analogs .

Biological Activity

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a hydroxypyrrolidine moiety attached to an acetonitrile group, this compound exhibits a molecular formula of C6H10N2O and a molecular weight of approximately 126.16 g/mol. The presence of both the hydroxyl group and the pyrrolidine ring contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and receptors. Research indicates that compounds containing hydroxypyrrolidine structures can exhibit diverse biological activities, such as:

  • Anticancer properties : Some derivatives have shown potential as tubulin inhibitors, which can suppress tumor growth by preventing cell division .
  • Neuropharmacological effects : The compound may modulate neurotransmitter systems, particularly in the central nervous system, influencing dopamine receptor activity.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells
NeuroprotectiveModulates dopamine receptors, potentially offering therapeutic effects in neurodegenerative diseases
Protein aggregation inhibitionShows promise in preventing toxic protein aggregation associated with conditions like ALS

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Tubulin Inhibition : A study identified a related compound that inhibited angiogenesis in non-small cell lung cancer (NSCLC) models. The compound demonstrated strong binding to the colchicine-binding site of tubulin, effectively blocking polymerization and inducing apoptosis in cancer cells .
  • Neuropharmacological Studies : Research into the interactions of this compound with dopamine receptors has revealed its potential role in modulating neurotransmission, which may be beneficial for treating disorders like Parkinson's disease.

Synthesis and Structural Analogues

The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyrrolidine structures. This compound shares structural similarities with several other biologically active compounds, each exhibiting unique pharmacological profiles:

Compound Name Molecular Formula Key Features
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetonitrileC6H10N2OEnantiomer with distinct biological properties
2-(4-Hydroxyphenyl)pyrrolidineC9H11NOStudied for neuroprotective effects
(R)-2-Hydroxy-2-(pyridin-3-yl)acetonitrileC7H8N2OUsed in drug development for CNS-related disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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